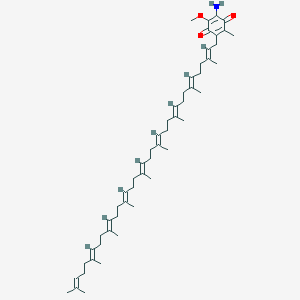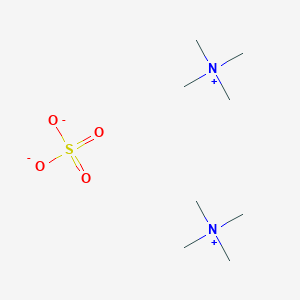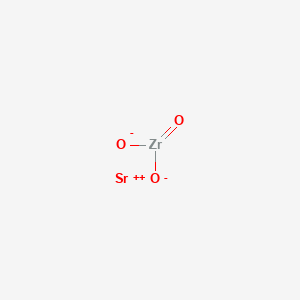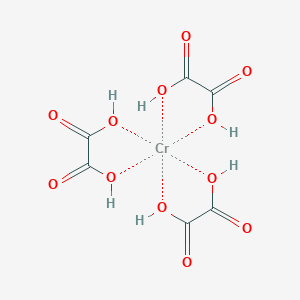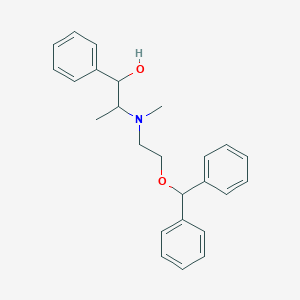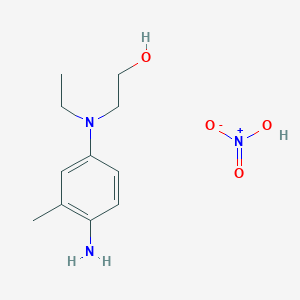
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate, also known as AETN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AETN is a derivative of toluidine, a common organic compound used in the production of dyes and other industrial applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is not fully understood, but it is believed to act through multiple pathways. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinase and topoisomerase II. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Biochemische Und Physiologische Effekte
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is its high solubility in water, which makes it easy to work with in laboratory experiments. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is also highly reactive and can be toxic in high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. One area of interest is in the development of new cancer therapies based on 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate and to identify potential side effects or toxicities associated with its use.
Conclusion
In conclusion, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a promising compound that has potential applications in a variety of scientific research areas. Its unique properties, including its anti-cancer and anti-inflammatory effects, make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate can be synthesized through a series of chemical reactions involving the condensation of 4-amino-N-ethyl-m-toluidine with ethylene oxide and nitric acid. The resulting compound is a white crystalline powder that is highly soluble in water. The synthesis of 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate is a complex process that requires careful attention to detail and adherence to strict safety protocols.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
14876-25-6 |
|---|---|
Produktname |
2-(4-Amino-N-ethyl-m-toluidino)ethanol nitrate |
Molekularformel |
C11H19N3O4 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-(4-amino-N-ethyl-3-methylanilino)ethanol;nitric acid |
InChI |
InChI=1S/C11H18N2O.HNO3/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;2-1(3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
XJHFXNXVOUMVLF-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
Kanonische SMILES |
CCN(CCO)C1=CC(=C(C=C1)N)C.[N+](=O)(O)[O-] |
Andere CAS-Nummern |
14876-25-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




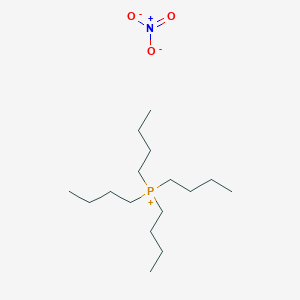
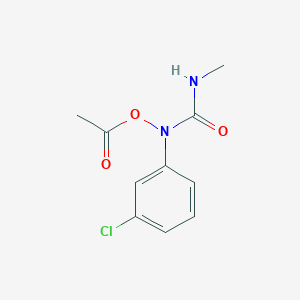
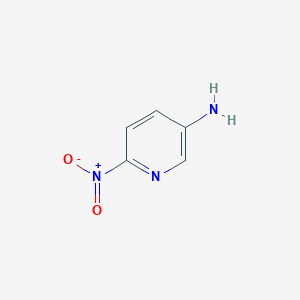
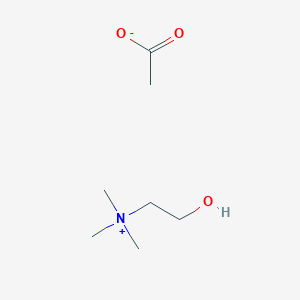

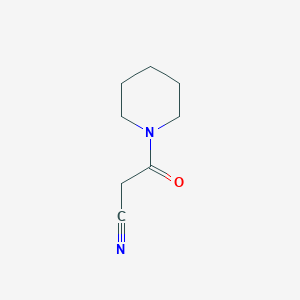
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
